Citrifolinoside A
説明
Citrifolinoside A is an iridoid glycoside first isolated from the leaves of Morinda citrifolia (Noni) by Sang et al. in 2001 . Its molecular formula, C₂₆H₂₈O₁₄, was established via NMR and MS analyses, revealing a unique structural framework. Key features include:
- A five-membered spiro-lactone ring characteristic of iridoids.
- A C-6,C-7-epoxy group in the α-configuration, confirmed by ROESY correlations .
- An α-D-glucopyranose unit linked to the aglycone at C-1 via an ester bond .
- A conjugated α,β-unsaturated γ-lactone system, evidenced by IR and UV spectra .
Pharmacologically, Citrifolinoside A exhibits inhibition of UVB-induced Activator Protein-1 (AP-1), a transcription factor implicated in tumorigenesis .
特性
CAS番号 |
350590-52-2 |
|---|---|
分子式 |
C26H28O14 |
分子量 |
564.496 |
IUPAC名 |
methyl (1aS,1bS,3'R,4'E,5S,5aS,6R,6aS)-3'-hydroxy-4'-[(4-hydroxyphenyl)methylidene]-5'-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1b,5,5a,6a-tetrahydro-1aH-oxireno[3,4]cyclopenta[1,3-d]pyran-6,2'-oxolane]-2-carboxylate |
InChI |
InChI=1S/C26H28O14/c1-35-22(33)12-8-36-24(39-25-18(31)17(30)16(29)13(7-27)37-25)15-14(12)19-21(38-19)26(15)20(32)11(23(34)40-26)6-9-2-4-10(28)5-3-9/h2-6,8,13-21,24-25,27-32H,7H2,1H3/b11-6+/t13-,14-,15-,16-,17+,18-,19+,20-,21+,24+,25+,26-/m1/s1 |
InChIキー |
PPNNIWJAKIMLID-HJZUTWSRSA-N |
SMILES |
COC(C1=CO[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]3[C@@H]1[C@H]4[C@H](O4)[C@]35[C@H](O)/C(C(O5)=O)=C\c6ccc(O)cc6)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Citrifolinoside A; yopaaoside B |
製品の起源 |
United States |
類似化合物との比較
Asperuloside and Asperulosidic Acid
Asperuloside and asperulosidic acid are iridoid glycosides co-isolated with Citrifolinoside A from M. citrifolia leaves .
Structural Insights: Unlike Citrifolinoside A, asperuloside lacks the epoxy group and has a less complex aglycone. Asperulosidic acid’s carboxylic acid moiety enhances its solubility and anticoagulant properties .
Citrifolinin A and Yopaaosides A/B
These iridoids, revised by Schripsema et al. (2006), share a biosynthetic origin with Citrifolinoside A but differ in substituents :
- Citrifolinin A: Contains a methoxy group at C-10, absent in Citrifolinoside A.
- Yopaaoside A/B : Feature additional glycosylation at C-11, altering their pharmacokinetic profiles .
Bioactivity: Both Citrifolinoside A and Citrifolinin A suppress AP-1 activity, but Citrifolinin A exhibits stronger antioxidant effects .
Citrifolinoside B
Isolated alongside Citrifolinoside A, Citrifolinoside B differs in the stereochemistry of the glycosidic linkage and aglycone substituents .
- Molecular Formula : C₂₇H₃₀O₁₄ (additional methyl group).
- Bioactivity : Similar AP-1 inhibition but with enhanced bioavailability due to lipophilic modifications .
Functional Comparison with Non-Iridoid Analogues
Decursin (Coumarin Derivative)
Ganoderic Acid A (Triterpenoid)
In carbonic anhydrase II docking studies, Ganoderic acid A outperformed Citrifolinoside A due to better hydrogen bonding and hydrophobic interactions .
Q & A
Q. What methodologies are recommended for isolating Citrifolinoside A from Morinda citrifolia leaves, and how do these compare to isolation techniques for other iridoid glycosides?
Citrifolinoside A is isolated via sequential chromatographic techniques: Diaion HP-20, silica gel, Sephadex LH-20, and RP-18 columns . This method prioritizes polarity-based separation, which is critical for distinguishing iridoid glycosides from co-occurring compounds like asperuloside. Comparatively, isolation of other iridoid glycosides (e.g., geniposide) often employs high-speed countercurrent chromatography (HSCCC) for higher purity, but this requires optimization for Morinda citrifolia's unique phytochemical matrix .
Q. How can researchers validate the purity and structural identity of Citrifolinoside A using spectroscopic techniques?
Key steps include:
- 1D/2D NMR : Assign proton and carbon signals (e.g., 1H NMR: δ 7.45 ppm for α-substituted phenyl; 13C NMR: 26 signals confirming C26H28O14 formula) .
- HMBC/ROESY : Correlate H-1 of the glucose unit with C-1 of the aglycone to confirm glycosidic linkage .
- HRMS : Validate molecular formula and fragmentation patterns. Cross-referencing with databases like SciFinder ensures consistency with published spectral data.
Q. What are the primary challenges in reproducing Citrifolinoside A isolation protocols, and how can they be mitigated?
Challenges include:
- Matrix complexity : Co-elution with asperulosidic acid requires precise gradient elution on RP-18 columns .
- Epimerization risk : Storage in anhydrous solvents prevents α/β anomer interconversion. Mitigation involves documenting solvent ratios, column pressures, and temperature controls in supplementary materials, adhering to reproducibility guidelines for natural product isolation .
Advanced Research Questions
Q. How can conflicting NMR data for Citrifolinoside A’s epoxy group configuration be resolved?
Discrepancies in C-6/C-7 epoxy stereochemistry (α vs. β) arise from solvent-dependent chemical shifts. To resolve:
Q. What experimental designs are suitable for investigating Citrifolinoside A’s bioactivity while addressing false positives in cytotoxicity assays?
- Dose-response curves : Test concentrations from 1–100 μM to exclude non-specific cytotoxicity.
- Counter-screening : Use unrelated cell lines (e.g., HEK293) to rule out general toxicity.
- Mechanistic studies : Pair cytotoxicity assays with ROS detection or caspase-3 activation to confirm apoptosis-specific pathways. Include positive controls (e.g., doxorubicin) and solvent controls to validate assay conditions .
Q. How can researchers reconcile discrepancies between in vitro bioactivity and in vivo efficacy of Citrifolinoside A?
Common pitfalls include:
- Pharmacokinetic variability : Use LC-MS/MS to quantify plasma/tissue concentrations over time.
- Metabolite interference : Identify major metabolites (e.g., deglycosylated forms) via hepatic microsome assays.
- Model selection : Compare results across multiple animal models (e.g., zebrafish vs. murine) to assess translational relevance .
Q. What computational strategies are effective for predicting Citrifolinoside A’s molecular targets and binding affinities?
- Molecular docking : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or NF-κB, given its structural similarity to anti-inflammatory iridoids.
- Pharmacophore modeling : Map hydrogen-bond acceptors (e.g., epoxy oxygen) and hydrophobic regions.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SPR-based binding assays .
Methodological & Data Analysis Questions
Q. How should researchers design a study to compare Citrifolinoside A’s bioactivity with structurally analogous compounds (e.g., asperuloside)?
- Structural alignment : Overlay 3D conformations using PyMOL to identify functional group disparities.
- Bioactivity panels : Test both compounds in parallel assays (e.g., COX-2 inhibition, antioxidant capacity).
- SAR analysis : Correlate substituent variations (e.g., C-1 glycosylation vs. C-10 methoxylation) with activity shifts. Statistical rigor requires ANOVA with post-hoc Tukey tests to confirm significance .
Q. What statistical approaches are recommended for analyzing contradictory data on Citrifolinoside A’s antioxidant capacity?
- Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to account for heterogeneity.
- Sensitivity analysis : Exclude outliers (e.g., studies using non-standardized DPPH protocols).
- Multivariate regression : Adjust for variables like extraction solvent (aqueous vs. ethanolic) and assay pH .
Q. How can researchers leverage untargeted metabolomics to identify Citrifolinoside A’s biosynthetic precursors in Morinda citrifolia?
- LC-HRMS/MS : Profile leaf extracts in negative ion mode to detect intermediate iridoids.
- Isotopic labeling : Feed 13C-labeled geraniol to track incorporation into Citrifolinoside A’s scaffold.
- Pathway inference : Use KEGG or PlantCyc databases to map candidate genes (e.g., iridoid synthase) .
Literature & Knowledge Gap Questions
Q. What gaps exist in the current literature on Citrifolinoside A’s mechanism of action, and how can they be addressed?
- Gaps : Limited data on off-target effects, epigenetic modulation, and long-term toxicity.
- Solutions :
- CRISPR screens : Identify gene knockouts that abolish bioactivity.
- ChIP-seq : Map histone modification changes post-treatment.
- Chronic toxicity studies : Administer Citrifolinoside A for ≥6 months in rodent models .
Q. How can researchers critically evaluate conflicting reports on Citrifolinoside A’s stability under physiological conditions?
- Accelerated stability tests : Incubate compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C.
- Degradant profiling : Use UPLC-PDA to quantify breakdown products (e.g., aglycone).
- Cross-study comparison : Normalize degradation rates to exposure duration and buffer composition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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